molecular formula C17H25NO3 B268171 N-cyclohexyl-4-(2-ethoxyethoxy)benzamide

N-cyclohexyl-4-(2-ethoxyethoxy)benzamide

Cat. No. B268171
M. Wt: 291.4 g/mol
InChI Key: CCFNGSQNGZCBOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(2-ethoxyethoxy)benzamide, also known as CHEB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CHEB is a white crystalline powder that belongs to the class of benzamide derivatives. It has a molecular weight of 325.44 g/mol and a chemical formula of C18H27NO3.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-4-(2-ethoxyethoxy)benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate. It may also interact with voltage-gated ion channels, such as sodium and calcium channels.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(2-ethoxyethoxy)benzamide has been shown to have several biochemical and physiological effects. It has been found to increase the threshold for seizures and reduce the frequency and duration of seizures in animal models. In addition, N-cyclohexyl-4-(2-ethoxyethoxy)benzamide has been shown to have analgesic effects by reducing pain sensitivity in animal models. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-4-(2-ethoxyethoxy)benzamide in lab experiments is its relatively low toxicity compared to other compounds. This makes it a safer option for testing in animal models. However, one limitation is that N-cyclohexyl-4-(2-ethoxyethoxy)benzamide has low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-4-(2-ethoxyethoxy)benzamide. One area of interest is its potential as a treatment for anxiety disorders. Another area of interest is its potential as a treatment for neuropathic pain. In addition, further research is needed to fully understand the mechanism of action of N-cyclohexyl-4-(2-ethoxyethoxy)benzamide and its effects on different neurotransmitter systems.

Synthesis Methods

N-cyclohexyl-4-(2-ethoxyethoxy)benzamide can be synthesized using a variety of methods. One of the commonly used methods is the reaction of N-cyclohexyl-4-aminobenzamide with 2-ethoxyethanol in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours until the desired product is obtained. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-cyclohexyl-4-(2-ethoxyethoxy)benzamide has been found to have potential pharmacological properties, making it a promising candidate for drug development. It has been studied for its anticonvulsant, analgesic, and anti-inflammatory effects. In addition, N-cyclohexyl-4-(2-ethoxyethoxy)benzamide has shown promise in treating neuropathic pain and anxiety disorders.

properties

Product Name

N-cyclohexyl-4-(2-ethoxyethoxy)benzamide

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

N-cyclohexyl-4-(2-ethoxyethoxy)benzamide

InChI

InChI=1S/C17H25NO3/c1-2-20-12-13-21-16-10-8-14(9-11-16)17(19)18-15-6-4-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,18,19)

InChI Key

CCFNGSQNGZCBOT-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origin of Product

United States

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